molecular formula C18H24N2O B6723977 N-(1-amino-3,3-dimethylbutan-2-yl)-2-naphthalen-1-ylacetamide

N-(1-amino-3,3-dimethylbutan-2-yl)-2-naphthalen-1-ylacetamide

Cat. No.: B6723977
M. Wt: 284.4 g/mol
InChI Key: YTZORNHTBCBOFY-UHFFFAOYSA-N
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Description

N-(1-amino-3,3-dimethylbutan-2-yl)-2-naphthalen-1-ylacetamide is an organic compound that belongs to the class of amides. This compound is characterized by the presence of a naphthalene ring, which is a fused pair of benzene rings, and an acetamide group attached to a branched alkyl chain with an amino group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Properties

IUPAC Name

N-(1-amino-3,3-dimethylbutan-2-yl)-2-naphthalen-1-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O/c1-18(2,3)16(12-19)20-17(21)11-14-9-6-8-13-7-4-5-10-15(13)14/h4-10,16H,11-12,19H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTZORNHTBCBOFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CN)NC(=O)CC1=CC=CC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-amino-3,3-dimethylbutan-2-yl)-2-naphthalen-1-ylacetamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the preparation of an intermediate compound, such as 2-naphthalen-1-ylacetic acid, which is then converted to its corresponding acyl chloride using reagents like thionyl chloride (SOCl2).

    Amidation Reaction: The acyl chloride is then reacted with 1-amino-3,3-dimethylbutan-2-amine under controlled conditions to form the desired amide. This reaction is typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The key steps include:

    Raw Material Preparation: Ensuring the availability of high-purity starting materials, such as 2-naphthalen-1-ylacetic acid and 1-amino-3,3-dimethylbutan-2-amine.

    Reaction Optimization: Optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and minimize by-products.

    Purification: Employing techniques like recrystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1-amino-3,3-dimethylbutan-2-yl)-2-naphthalen-1-ylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the amide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as halides, thiols, or amines in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of naphthalene derivatives with oxidized functional groups.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted naphthalene derivatives.

Scientific Research Applications

N-(1-amino-3,3-dimethylbutan-2-yl)-2-naphthalen-1-ylacetamide has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1-amino-3,3-dimethylbutan-2-yl)-2-naphthalen-1-ylacetamide involves its interaction with molecular targets, such as enzymes or receptors, in biological systems. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Receptor Interaction: Binding to receptors on cell surfaces, leading to changes in cellular signaling and function.

    Pathway Modulation: Modulating key biochemical pathways, such as those involved in cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-amino-3,3-dimethylbutan-2-yl)-3-methoxyaniline
  • N-(1-amino-3,3-dimethylbutan-2-yl)-4-methoxyaniline
  • N-(1-amino-3,3-dimethylbutan-2-yl)-2-methoxyaniline

Uniqueness

N-(1-amino-3,3-dimethylbutan-2-yl)-2-naphthalen-1-ylacetamide is unique due to the presence of the naphthalene ring, which imparts distinct chemical and physical properties compared to its analogs with methoxy groups

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